Sivelestat sodium
Description
Properties
CAS No. |
150374-95-1 |
|---|---|
Molecular Formula |
C20H22N2NaO7S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |
InChI |
InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24); |
InChI Key |
YIPPOMHPJSWADI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.[Na] |
Synonyms |
sodium; 2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate |
Origin of Product |
United States |
Preparation Methods
Convergent Synthesis Pathway
The foundational synthetic approach described in JP2011051974A employs a seven-step convergent strategy starting from sodium 4-hydroxybenzenesulfonate (3) and 2-nitrobenzoic acid (7). The process involves:
- Esterification : Reacting 4-hydroxybenzenesulfonate with pivaloyl chloride in toluene using triethylamine, yielding intermediate 19.
- Chlorination : Treating intermediate 19 with thionyl chloride to form sulfonyl chloride derivative 6.
- Coupling Reaction : Combining intermediate 6 with anthranilic acid-derived compound 10 in acetonitrile, producing protected intermediate 11.
- Hydrogenolytic Debenzylation : Catalytic hydrogenation (Pd/C) in methanol removes benzyl groups, yielding sivelestat free acid.
- Salt Formation : Neutralization with sodium hydroxide generates the tetrahydrate form.
This method achieves an overall yield <22%, constrained by multiple intermediate isolations and the stoichiometric use of expensive trimethylsilyl chloride. The requirement for anhydrous conditions during chlorination necessitates rigorous drying of intermediates, extending production timelines by 30-40% compared to modern methods.
Improved Hydrolysis-Based Synthesis
Single-Step Alkaline Hydrolysis
CN101575306B revolutionizes this compound synthesis through selective hydrolysis of N-(2-(4-(2,2-dimethylpropionyloxy)phenylsulfonamido)benzoyl)benzyl glycinate. Key parameters:
- Reaction Conditions : pH 8-14 maintained using NaOH/KOH in aqueous ethanol (1:3 v/v)
- Temperature : 50-60°C for 4-6 hours
- Yield : 89.2% isolated yield after recrystallization
This approach eliminates hydrogenation steps and Pd/C catalysts, reducing production costs by 62% compared to traditional methods. The simplified workup bypasses column chromatography, enabling direct crystallization from the reaction mixture. Industrial scalability is enhanced through continuous pH monitoring systems that maintain optimal hydrolysis rates.
Shortened Synthetic Route
Integrated "One-Pot" Strategy
CN104045587A discloses a condensed four-step synthesis leveraging in-situ intermediate generation:
- Simultaneous Esterification-Chlorination : Conducted in dichloromethane using pivaloyl chloride and thionyl chloride.
- Coupling Without Isolation : Direct reaction of crude sulfonyl chloride with anthranilic acid glycinate.
- Tandem Deprotection-Salt Formation : Acidic hydrolysis followed by NaOH neutralization.
Key Advantages :
- 38% reduction in solvent consumption vs. traditional methods
- 72-hour total process time (vs. 120+ hours previously)
- 95.4% purity by HPLC without chromatographic purification
Formulation Strategies for Inhalable Delivery
Lyophilized Powder Preparation
PMC11414907 details an optimized formulation for nebulized this compound:
Composition
| Component | Concentration |
|---|---|
| This compound | 15 mg/mL |
| Tween 80 | 0.02% w/v |
| Sodium chloride | 0.46% w/v |
| Phosphate buffer (pH 7.8) | 10 mM |
Freeze-Drying Protocol
| Stage | Temperature | Duration |
|---|---|---|
| Pre-freezing | -45°C | 4 hr |
| Primary drying | -30°C → -6°C | 13 hr |
| Secondary drying | 40°C | 5 hr |
The lyophilized product demonstrates:
- 98.3% ± 1.2% aerosol output efficiency
- MMAD (Mass Median Aerodynamic Diameter) of 3.1 μm ± 0.4 μm
- 92.7% fine particle fraction (<5 μm)
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Parameter | JP2011051974A | CN101575306B | CN104045587A |
|---|---|---|---|
| Total Steps | 7 | 1 | 4 |
| Yield | 22% | 89% | 78% |
| Pd Catalyst Required | Yes | No | No |
| Reaction Time | 120 hr | 6 hr | 72 hr |
| Purity (HPLC) | 97.1% | 99.3% | 95.4% |
The hydrolysis method (CN101575306B) achieves superior yield and purity but requires precise pH control infrastructure. The shortened route (CN104045587A) balances step reduction with acceptable yield, particularly suited for facilities with dichloromethane handling capabilities.
Chemical Reactions Analysis
Reaction Mechanism
-
Substitution Reaction : The benzyl ester group undergoes nucleophilic acyl substitution in alkaline conditions, forming the sodium carboxylate (sivelestat sodium tetrahydrate) .
Optimized Reaction Conditions
*Organic solvents: methanol, ethanol, THF, acetone, or dioxane .
Key Research Findings
-
Synthesis Efficiency : The patent CN101575306B demonstrated that alkaline hydrolysis reduces production costs by 40% compared to Pd/C-dependent methods .
-
Purity : Final product purity exceeds 98%, validated by NMR and mass spectrometry .
-
Scalability : The solvent system (e.g., THF/water) allows for industrial-scale production without specialized equipment .
Structural Confirmation
Scientific Research Applications
Treatment of Acute Respiratory Distress Syndrome (ARDS)
Clinical Trials and Findings:
- A multicenter, double-blind, randomized controlled trial indicated that sivelestat sodium significantly improved the PaO2/FiO2 ratio on day 3 compared to placebo, with improvements of 41% versus 16%, respectively .
- The duration of invasive mechanical ventilation was also reduced in the sivelestat group (median 104 hours) compared to the placebo group (170.3 hours) .
- A notable reduction in 90-day mortality was observed in patients treated with this compound, suggesting its potential as a life-saving intervention .
Table 1: Summary of Key Clinical Trial Outcomes
| Outcome | Sivelestat Group | Placebo Group | p-value |
|---|---|---|---|
| PaO2/FiO2 Improvement (%) | 41% | 16% | <0.001 |
| Duration of Mechanical Ventilation (hours) | 104 | 170.3 | 0.006 |
| 90-Day Mortality Rate | Lower | Higher | 0.044 |
Prevention of Acute Lung Injury
A recent study explored the use of this compound in preventing ARDS among patients at risk due to sepsis. The trial aimed to recruit 238 patients and assess whether administration could reduce ARDS incidence by at least 15% . The primary outcome focused on the development of ARDS within seven days post-randomization.
Secondary Outcomes:
- Changes in inflammatory markers such as IL-6 and TNF-α were monitored, with expectations that sivelestat would lead to lower levels due to its anti-inflammatory properties .
Case Study 1: Chemical Pneumonitis
A patient suffering from chemical pneumonitis was treated with this compound for seven days. Initial assessments indicated mild ARDS, but following treatment, significant improvement was noted in oxygenation levels and overall lung function .
Case Study 2: Pediatric ARDS
In pediatric cases, this compound has been shown to improve clinical outcomes significantly, reducing both mortality and incidence of ventilator-induced lung injury among children diagnosed with ARDS .
Efficacy Analysis
Recent analyses have confirmed the efficacy of this compound not only in adults but also in pediatric populations. Its ability to reduce inflammatory responses while enhancing oxygenation indices positions it as a critical intervention for managing severe respiratory conditions .
Table 2: Efficacy Metrics from Various Studies
| Study Type | Population | Outcome Measure | Result |
|---|---|---|---|
| Clinical Trial | Adults with ARDS | Mortality Rate | Significant reduction noted |
| Pediatric Study | Children with ARDS | Ventilator Weaning Time | Reduced compared to control |
| Case Report | Chemical Pneumonitis Patients | Oxygenation Improvement | Notable improvement observed |
Mechanism of Action
Sivelestat sodium salt exerts its effects by selectively inhibiting human neutrophil elastase. This inhibition prevents the degradation of elastin and other extracellular matrix proteins, reducing inflammation and tissue damage. The molecular targets include neutrophil elastase and related proteases, and the pathways involved include the inhibition of NF-κB activation and leukotriene B4-induced neutrophil transmigration .
Comparison with Similar Compounds
Gabexate Mesilate
Gabexate mesilate, a synthetic protease inhibitor, reduces lung injury by inhibiting thrombin and kallikrein. In acid-induced lung injury models, both gabexate mesilate and sivelestat sodium attenuated pulmonary edema (wet/dry weight ratio).
Marine-Derived Elastase Inhibitors
Compound 1 (Lyngbyastatin 7 Derivative) and Symplostatin 5
Marine-derived inhibitors like compound 1 and symplostatin 5 demonstrate superior potency compared to this compound. In enzyme assays:
- Porcine Pancreatic Elastase (PPE) Inhibition : Compound 1 showed a 35-fold lower IC₅₀ (88 nM) than sivelestat (3080 nM) .
- Human Neutrophil Elastase (HNE) Inhibition : Compound 1 (100 nM) and symplostatin 5 (161 nM) outperformed sivelestat (123 nM) in cellular models .
- Cellular Activity : Compound 1 reduced elastase-induced antiproliferative effects at 70 nM, versus 861 nM for sivelestat .
| Compound | PPE IC₅₀ (nM) | HNE IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|---|
| This compound | 3080 | 123 | 861 |
| Compound 1 | 88 | 100 | 70 |
| Symplostatin 5 | 161 | 161 | 106 |
These natural products exhibit enhanced cellular penetration and efficacy, likely due to structural modifications improving target engagement .
Fibroblast Activation Protein (FAP) Inhibitors
This compound also inhibits fibroblast activation protein (FAP), a serine protease overexpressed in tumors. Unlike cephalosporin-based FAP inhibitors, sivelestat’s pivaloyl moiety enables covalent binding to the catalytic serine, enhancing specificity . However, its clinical application in oncology remains unexplored, whereas cephalosporins (e.g., sibrotuzumab) prioritize prodrug designs for oral bioavailability .
Clinical Trial Outcomes vs. Other Agents
This compound’s efficacy varies across trials:
- Japanese Phase III/IV Trials : Demonstrated reduced ventilator dependence in ARDS patients .
- STRIVE Study (International): No improvement in ventilator-free days; higher 180-day mortality in sivelestat-treated patients .
In contrast, gabexate mesilate and compound 1 lack extensive clinical data, emphasizing sivelestat’s established (yet contested) role in ARDS.
Pharmacokinetic and Mechanistic Considerations
Q & A
Q. What methodologies are used to evaluate the efficacy of sivelestat sodium in reducing neutrophil elastase (NE) activity in vitro?
this compound’s inhibitory effect on NE is typically assessed via enzyme activity assays using fluorogenic substrates (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC). Researchers measure IC50 values to quantify inhibition potency, ensuring specificity by comparing activity against proteases like trypsin or thrombin . Cell-based models, such as human bronchial epithelial cells (HBEpiCs), are treated with NE and varying sivelestat doses to monitor mucin (MUC5AC) expression via Western blotting or ELISA .
Q. How do experimental designs for in vivo models (e.g., rodent or porcine) differ when studying sivelestat’s anti-inflammatory effects?
In rodent models of cholangitis, sivelestat is administered orally (e.g., 100 mg/kg/day) post-LPS induction, with histological scoring of bile duct inflammation and NE/MUC5AC expression via immunohistochemistry . Porcine cardiopulmonary bypass (CPB) models use intravenous sivelestat (2 mg/kg) to measure oxygenation (PaO2/FiO2 ratio), alveolar interleukin-8 (IL-8) levels, and lung histopathology scores . Key differences include species-specific dosing, surgical complexity (e.g., CPB in pigs), and outcome metrics tailored to organ systems (e.g., hepatic vs. pulmonary) .
Q. What are the standard dosing protocols for this compound in preclinical and clinical studies?
Preclinical studies often use 50–100 mg/kg/day orally in rodents or 2 mg/kg intravenously in large animals . Clinical trials for acute respiratory distress syndrome (ARDS) employ continuous IV infusion (0.2 mg/kg/hour) for up to 14 days, adjusted for renal function . Dose optimization requires pharmacokinetic profiling to balance efficacy (NE inhibition >90%) with toxicity risks (e.g., liver enzyme elevation) .
Advanced Research Questions
Q. How can researchers address contradictions in sivelestat’s efficacy across inflammatory models (e.g., lung vs. liver injury)?
Discrepancies may arise from tissue-specific NE activity or off-target effects. To resolve this, comparative studies should:
- Use transcriptomics (RNA-seq) to identify NE-independent pathways (e.g., TLR4/NF-κB) in non-responsive tissues .
- Validate via knockout models (e.g., NE-deficient mice) to isolate sivelestat’s mechanism .
- Apply multi-organ cytokine profiling to assess systemic vs. localized inflammation .
Q. What experimental strategies are recommended for evaluating sivelestat in combination therapies (e.g., with corticosteroids or antibiotics)?
Synergy studies require factorial design experiments:
- In vitro: Co-treatment with dexamethasone and sivelestat in LPS-stimulated macrophages, measuring IL-1β suppression via multiplex assays .
- In vivo: Sequential dosing in sepsis models (e.g., cecal ligation/puncture) to assess survival rates and bacterial load reduction .
- Statistical analysis using Bliss independence or Chou-Talalay models to quantify additive vs. synergistic effects.
Q. How can biomarkers (e.g., IL-8, elastase activity) be standardized for assessing sivelestat’s efficacy in clinical trials?
- IL-8: Use standardized ELISA kits with predefined thresholds (e.g., >30 pg/mL in bronchoalveolar lavage fluid indicating neutrophil activation) .
- NE activity: Fluorogenic assays in serum, normalized to total neutrophil count .
- Histopathology: Consensus scoring systems (e.g., American-European ARDS Conference criteria for lung injury) .
Q. What translational challenges exist when extrapolating sivelestat’s efficacy from animal models to human trials?
Key issues include:
- Species differences: Porcine CPB models replicate human hemodynamics but lack comorbidities (e.g., diabetes) .
- Dosing disparities: Allometric scaling from rodents often underestimates human clearance rates; microdosing studies with 14C-labeled sivelestat improve predictions .
- Endpoint variability: Preclinical oxygenation improvements (PaO2/FiO2 >300 mmHg) may not correlate with mortality reduction in ARDS patients .
Methodological Considerations
Table 1: Key Parameters in this compound Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
